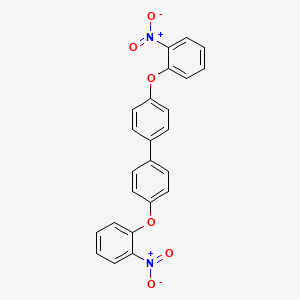![molecular formula C17H10BrF3N2O3 B11706251 N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide](/img/structure/B11706251.png)
N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-PHENYLACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a brominated isoindoline core, a trifluoromethyl group, and a phenylacetamide moiety, making it a unique and versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-PHENYLACETAMIDE typically involves multiple steps:
Formation of the Isoindoline Core: The initial step involves the bromination of isoindoline derivatives, which can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using trifluoromethylating agents like trifluoromethyl iodide.
Coupling with Phenylacetamide: The final step involves coupling the brominated isoindoline with phenylacetamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the isoindoline core can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoindoline derivatives.
Aplicaciones Científicas De Investigación
N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-PHENYLACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-CHLOROPHENYL)ACETAMIDE
- N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(4-METHOXYPHENYL)ACETAMIDE
Uniqueness
N-[(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-PHENYLACETAMIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for research and industrial applications.
Propiedades
Fórmula molecular |
C17H10BrF3N2O3 |
|---|---|
Peso molecular |
427.2 g/mol |
Nombre IUPAC |
N-[(5-bromo-1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide |
InChI |
InChI=1S/C17H10BrF3N2O3/c18-10-6-7-12-13(8-10)15(25)23(14(12)24)9-22(16(26)17(19,20)21)11-4-2-1-3-5-11/h1-8H,9H2 |
Clave InChI |
VKHDZQBGLVOMEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(CN2C(=O)C3=C(C2=O)C=C(C=C3)Br)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-6-{[(4-methylphenyl)sulfanyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B11706175.png)
![7-chloro-4-(4-(morpholinosulfonyl)benzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11706183.png)
![(5Z)-5-(4-methoxybenzylidene)-3-{[(4-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B11706185.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11706186.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide](/img/structure/B11706194.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11706205.png)
![(4E)-4-[2-(2-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706206.png)


![N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-propylpentanamide](/img/structure/B11706211.png)
![4-({(E)-[2-(benzyloxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11706216.png)

![3-chloro-N'-[(E)-(2,4-dichlorophenyl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11706229.png)
![N-(5-{2-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11706232.png)
